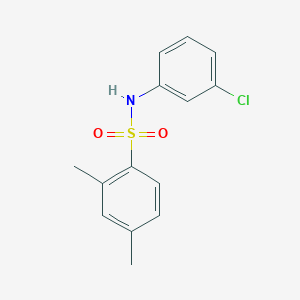
N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamide, also known as Cloransulam-methyl, is a sulfonamide herbicide that is widely used in agriculture to control broadleaf weeds in crops such as soybeans, wheat, and corn. Cloransulam-methyl belongs to the sulfonylurea herbicide family, which is known for its high efficacy, low application rates, and selective activity on target weeds.
Mecanismo De Acción
N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl acts by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants. ALS inhibition leads to the accumulation of toxic metabolites and the eventual death of the plant. N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl has a high affinity for the ALS enzyme, which makes it highly effective at low application rates.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl has been shown to have minimal impact on non-target organisms such as mammals, birds, and fish. However, it can be toxic to some aquatic invertebrates and amphibians. N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl is rapidly metabolized in plants, which reduces its persistence in the environment. N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl has a low potential for leaching and runoff, which makes it a suitable herbicide for use in areas with high rainfall.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl has several advantages for use in lab experiments. It is highly effective at low application rates, which reduces the amount of herbicide required for experiments. N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl has a high level of selectivity, which allows for the study of specific weed species without affecting non-target plants. However, N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl can be expensive, which may limit its use in some experiments.
Direcciones Futuras
Several areas of research are currently being explored with regards to N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl. One area of interest is the development of new formulations and application methods that can improve the efficacy and reduce the environmental impact of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl. Another area of research is the study of the molecular mechanisms of ALS inhibition by N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl, which can lead to the development of new herbicides with improved selectivity and efficacy. Additionally, the impact of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl on soil microorganisms and the soil ecosystem is an area of active research.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl involves the reaction of 3-chloroaniline with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl in its pure form. The chemical structure of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl is shown below:
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl has been extensively studied for its herbicidal activity and its impact on the environment. Several studies have investigated the efficacy of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl in controlling various weeds in different crops. For example, a study conducted by Zhang et al. (2019) showed that N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl was highly effective in controlling broadleaf weeds in soybean fields. Another study by Koger et al. (2018) demonstrated the efficacy of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamidemethyl in controlling Palmer amaranth, a weed species that has become resistant to several herbicides.
Propiedades
Fórmula molecular |
C14H14ClNO2S |
|---|---|
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-6-7-14(11(2)8-10)19(17,18)16-13-5-3-4-12(15)9-13/h3-9,16H,1-2H3 |
Clave InChI |
SXNKOIYZOLSHOY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281468.png)
![Ethyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281469.png)
![Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281470.png)

![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281474.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide](/img/structure/B281476.png)
![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281483.png)
![Ethyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281486.png)
![Methyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281488.png)

![Methyl 2-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281503.png)
![Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281504.png)
![Methyl 2-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281505.png)
![Methyl 2-[(4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281507.png)